LAAM Demonstrates Superior Reduction in Illicit Opioid Use Compared to Methadone in Meta-Analysis
A Cochrane meta-analysis of 15 randomized controlled trials (n=1473) found that LAAM is significantly more effective than methadone at reducing heroin use. The pooled risk ratio for non-abstinence was 0.81 (95% CI 0.72-0.91) favoring LAAM [1]. This corresponds to a number needed to treat (NNT) of 9.1 to prevent one case of continued heroin use. The effect was consistent across studies with varying LAAM dosing schedules (thrice-weekly vs. alternate-day).
| Evidence Dimension | Proportion of participants with continued illicit opioid use (non-abstinence) |
|---|---|
| Target Compound Data | LAAM: pooled risk ratio 0.81 (95% CI 0.72-0.91) for non-abstinence |
| Comparator Or Baseline | Methadone: reference group (risk ratio = 1.0) |
| Quantified Difference | 19% relative risk reduction (RR 0.81); NNT = 9.1 |
| Conditions | Meta-analysis of 15 RCTs (n=1473) with median study duration 26 weeks (range 3-52 weeks); LAAM doses 30-80 mg thrice-weekly or alternate-day vs. daily methadone |
Why This Matters
For procurement decisions in clinical trials or treatment programs, LAAM offers a statistically significant and clinically meaningful advantage over methadone in reducing illicit opioid use, the primary endpoint in opioid dependence treatment.
- [1] Clark N, et al. LAAM maintenance vs methadone maintenance for heroin dependence. Cochrane Database Syst Rev. 2002;(2):CD002210. View Source
